2-Methyl-1,4-diazepane hydrobromide is a chemical compound with the molecular formula and a molecular weight of 195.10 g/mol. It is classified as a hydrobromide salt of 2-methyl-1,4-diazepane, which is a seven-membered heterocyclic compound containing two nitrogen atoms in its ring structure. The compound is characterized by its unique structure, which includes a methyl group at the second position of the diazepane ring, influencing its chemical and biological properties. Its IUPAC name is 2-methyl-1,4-diazepane; hydrobromide, and it is often represented by the InChI Key HQVCOCIUHKFIFY-UHFFFAOYSA-N.
The products formed from these reactions depend on the specific reagents and conditions employed.
The biological activity of 2-Methyl-1,4-diazepane hydrobromide has been explored in various contexts. It has potential applications in medicinal chemistry as a building block for synthesizing biologically active compounds. The compound may act as a ligand that interacts with specific receptors or enzymes, thereby modulating their activity. This makes it a candidate for studies related to enzyme inhibitors and receptor ligands.
The synthesis of 2-Methyl-1,4-diazepane hydrobromide typically involves cyclization reactions of appropriate precursors. A common method includes the intramolecular cyclization of a diamine precursor under acidic conditions. For example, starting from 2-methyl-1,4-diaminobutane, the cyclization can be achieved using hydrobromic acid to yield the desired compound.
In industrial settings, similar synthetic routes are utilized but are scaled up for higher yields and purity. This may involve purification techniques such as recrystallization or distillation to ensure quality.
2-Methyl-1,4-diazepane hydrobromide has several applications across different fields:
Research involving interaction studies of 2-Methyl-1,4-diazepane hydrobromide typically focuses on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. The specific pathways and molecular targets vary depending on the context in which the compound is studied.
Several compounds share structural similarities with 2-Methyl-1,4-diazepane hydrobromide:
| Compound Name | Structure Description |
|---|---|
| 1,4-Diazepane | Parent compound without the methyl group. |
| Homopiperazine (Hexahydro-1,4-diazepine) | A seven-membered ring compound with different substituents. |
| Piperazine | A six-membered ring compound with two nitrogen atoms. |
The presence of the methyl group in 2-Methyl-1,4-diazepane hydrobromide distinguishes it from its analogs. This structural modification can significantly influence its chemical reactivity and biological activity compared to similar compounds like 1,4-diazepane and piperazine .